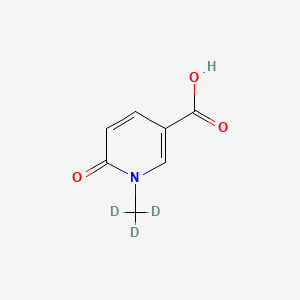
1-(Methyl-d3)-6-oxopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methyl-d3)-6-oxopyridine-3-carboxylic acid is a compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a trideuteriomethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl-d3)-6-oxopyridine-3-carboxylic acid typically involves the introduction of a trideuteriomethyl group into a pyridine derivative. One common method involves the use of deuterated reagents in a series of reactions that include halogenation, nucleophilic substitution, and oxidation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure the efficient use of reagents and energy, while minimizing waste and by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Methyl-d3)-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Methyl-d3)-6-oxopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(Methyl-d3)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trideuteriomethyl group can influence the compound’s binding affinity and stability, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Similar structure but lacks the trideuteriomethyl group.
Nicotinic acid:
Pyridine-3-carboxylic acid: The parent compound without the trideuteriomethyl substitution.
Uniqueness
1-(Methyl-d3)-6-oxopyridine-3-carboxylic acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of the trideuteriomethyl group allows for precise tracking and analysis in various experimental setups, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
6-oxo-1-(trideuteriomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4H,1H3,(H,10,11)/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCKPXTNJAWMR-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)
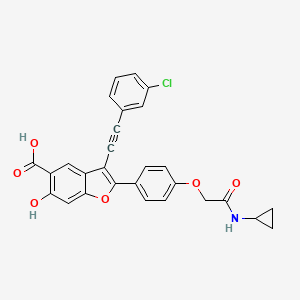
![4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B8116716.png)
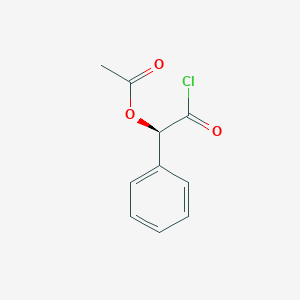
![Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide](/img/structure/B8116727.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B8116735.png)
![rac-potassium [(1S,6R,7R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-7-yl]trifluoroboranuide](/img/structure/B8116745.png)
![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)
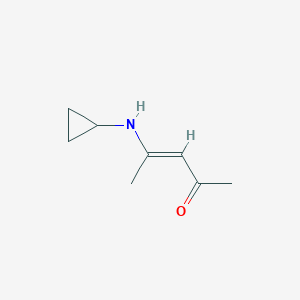
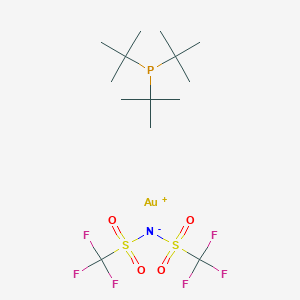

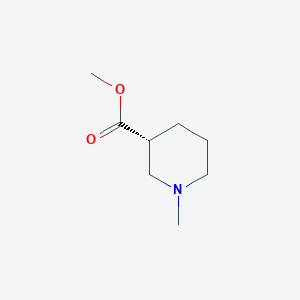
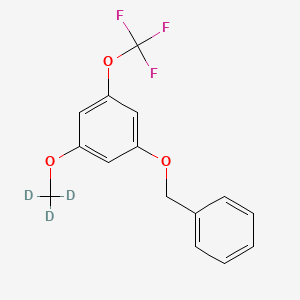
![tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B8116794.png)
